molecular formula C24H25N5O4S B2694771 N-(2,3-dimethoxybenzyl)-2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide CAS No. 1223858-98-7

N-(2,3-dimethoxybenzyl)-2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide

Cat. No. B2694771
CAS RN: 1223858-98-7
M. Wt: 479.56
InChI Key: UGWJRWBFNCADHQ-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxybenzyl)-2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H25N5O4S and its molecular weight is 479.56. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethoxybenzyl)-2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethoxybenzyl)-2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of CHEMBL4553289, also known as F3411-5462 or N-[(2,3-dimethoxyphenyl)methyl]-2-[[7-(3,4-dimethylphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide.

Cancer Research

CHEMBL4553289 has shown potential as an anti-cancer agent. Its structure suggests it may inhibit specific enzymes or pathways critical for cancer cell proliferation. Researchers are investigating its efficacy in targeting various cancer types, including breast, lung, and colon cancers, by disrupting cellular processes essential for tumor growth and survival .

Neurodegenerative Diseases

The compound’s ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Studies are exploring its neuroprotective properties, focusing on its potential to reduce oxidative stress and inflammation in neuronal cells .

Antiviral Applications

CHEMBL4553289 is being studied for its antiviral properties. Researchers are examining its effectiveness against viruses like HIV and hepatitis C. The compound’s mechanism of action may involve inhibiting viral replication or entry into host cells, making it a promising candidate for antiviral drug development .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in preliminary studies. It may inhibit key inflammatory mediators, making it a potential therapeutic agent for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Cardiovascular Research

In cardiovascular research, CHEMBL4553289 is being evaluated for its potential to modulate heart function and protect against ischemic damage. Its effects on cardiac cells and blood vessels are of particular interest, with studies focusing on its ability to reduce oxidative stress and improve cardiac function .

Diabetes and Metabolic Disorders

The compound is also being investigated for its role in managing diabetes and metabolic disorders. Researchers are exploring its potential to improve insulin sensitivity and regulate glucose metabolism, which could lead to new treatments for type 2 diabetes and related metabolic conditions .

Antibacterial Properties

CHEMBL4553289 has shown promise as an antibacterial agent. Studies are assessing its ability to inhibit the growth of various bacterial strains, including antibiotic-resistant bacteria. This research could lead to the development of new antibiotics to combat resistant infections .

Drug Delivery Systems

Finally, CHEMBL4553289 is being explored for its potential use in drug delivery systems. Its chemical properties make it suitable for conjugation with other therapeutic agents, enhancing their delivery and efficacy. This application is particularly relevant in targeted cancer therapies and precision medicine .

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[[7-(3,4-dimethylphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4S/c1-15-8-9-18(12-16(15)2)28-10-11-29-22(23(28)31)26-27-24(29)34-14-20(30)25-13-17-6-5-7-19(32-3)21(17)33-4/h5-12H,13-14H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWJRWBFNCADHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NCC4=C(C(=CC=C4)OC)OC)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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